(4R,6R)-4,6-Diphenyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,6R)-4,6-Diphenyl-1,3-dioxane is a chiral compound characterized by its unique dioxane ring structure with two phenyl groups attached at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4R,6R)-4,6-Diphenyl-1,3-dioxane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of Lewis acids as catalysts to facilitate the formation of the dioxane ring. For example, the reaction between 3-cyanopropylene and 3,3-dialkoxypropionate under the catalytic action of a Lewis acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4R,6R)-4,6-Diphenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenyl groups or the dioxane ring.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
(4R,6R)-4,6-Diphenyl-1,3-dioxane has several scientific research applications:
Biology: The compound has been studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (4R,6R)-4,6-Diphenyl-1,3-dioxane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain gluconeogenic genes through the suppression of transcription factors such as HNF4α and FOXO1. This inhibition can lead to reduced expression of enzymes like phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, ultimately affecting glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
- (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
- (4R,6R)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester
Uniqueness
(4R,6R)-4,6-Diphenyl-1,3-dioxane is unique due to its specific chiral configuration and the presence of two phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
87156-59-0 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(4R,6R)-4,6-diphenyl-1,3-dioxane |
InChI |
InChI=1S/C16H16O2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
InChI Key |
JSIOTQJERAZRGZ-HZPDHXFCSA-N |
Isomeric SMILES |
C1[C@@H](OCO[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OCOC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.